molecular formula C15H17ClFN3O3 B589872 Desethylene Ciprofloxacin-d4, Hydrochloride CAS No. 1330261-13-6

Desethylene Ciprofloxacin-d4, Hydrochloride

Cat. No.: B589872
CAS No.: 1330261-13-6
M. Wt: 345.792
InChI Key: ODOFTUIHVVTJRI-URZLSVTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desethylene Ciprofloxacin-d4, Hydrochloride is a deuterium-labeled derivative of Desethylene Ciprofloxacin Hydrochloride. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules is a common practice in drug development to study pharmacokinetics and metabolic profiles .

Mechanism of Action

Preparation Methods

The synthesis of Desethylene Ciprofloxacin-d4, Hydrochloride involves the deuteration of Desethylene Ciprofloxacin Hydrochloride. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The specific synthetic routes and reaction conditions for this compound are proprietary and may vary depending on the manufacturer. Industrial production methods often involve advanced techniques to ensure high purity and yield .

Chemical Reactions Analysis

Desethylene Ciprofloxacin-d4, Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Desethylene Ciprofloxacin-d4, Hydrochloride is widely used in scientific research, including:

Comparison with Similar Compounds

Desethylene Ciprofloxacin-d4, Hydrochloride is unique due to its deuterium labeling. Similar compounds include:

These compounds are used in similar research applications but differ in their specific isotopic labeling and resulting properties.

Properties

IUPAC Name

7-[(2-amino-1,1,2,2-tetradeuterioethyl)amino]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3.ClH/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22;/h5-8,18H,1-4,17H2,(H,21,22);1H/i3D2,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOFTUIHVVTJRI-URZLSVTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])NC1=C(C=C2C(=C1)N(C=C(C2=O)C(=O)O)C3CC3)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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